1-(2-chlorophenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-Chlorophenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.
Introduction of the Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Chlorophenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole-4-carboxamide
- 1-(2-Chlorophenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-5-carboxamide
Uniqueness
1-(2-Chlorophenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C16H12ClFN4O |
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Molecular Weight |
330.74 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[(2-fluorophenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C16H12ClFN4O/c17-12-6-2-4-8-15(12)22-10-14(20-21-22)16(23)19-9-11-5-1-3-7-13(11)18/h1-8,10H,9H2,(H,19,23) |
InChI Key |
FUBRESFVLYUBBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)C3=CC=CC=C3Cl)F |
Origin of Product |
United States |
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